molecular formula C7H12N2O B2526139 octahydro-1H-pyrrolo[3,4-b]pyridin-2-one CAS No. 1536332-66-7

octahydro-1H-pyrrolo[3,4-b]pyridin-2-one

Cat. No.: B2526139
CAS No.: 1536332-66-7
M. Wt: 140.186
InChI Key: WFNAZNCBYOHJHY-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one: is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₂N₂O. This compound is characterized by its bicyclic structure, which includes a pyrrolidine ring fused to a piperidine ring.

Scientific Research Applications

Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[3,4-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[3,4-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-pyrrolo[3,4-b]pyridin-2-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-5-3-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNAZNCBYOHJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536332-66-7
Record name octahydro-1H-pyrrolo[3,4-b]pyridin-2-one
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